3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal
Description
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal (CAS 80638-49-9) is an aromatic aldehyde derivative featuring a propanal chain attached to a phenyl ring substituted with a benzyloxy group at the para position and methoxy groups at the 3- and 5-positions. Its IUPAC name, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal, reflects its key functional groups: an aldehyde, a benzyl ether, and methoxy substituents .
The benzyl ether and methoxy groups enhance lipophilicity, which may influence its solubility and interactions in biological or chemical systems. Safety data indicate it requires careful handling, with first-aid measures specified for inhalation exposure .
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C18H20O4/c1-20-16-11-15(9-6-10-19)12-17(21-2)18(16)22-13-14-7-4-3-5-8-14/h3-5,7-8,10-12H,6,9,13H2,1-2H3 |
InChI Key |
MKHBOTWBYVTPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The benzylation of 3,5-dimethoxybenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reduction: The resulting benzyl ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid.
Reduction: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzyl ether and methoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal with key analogs, highlighting differences in functional groups, substituents, and applications:
Key Differences and Implications
Functional Groups :
- The aldehyde in the target compound contrasts with the carboxylic acid in 3-(3,5-dimethoxyphenyl)propionic acid, affecting reactivity and solubility. Aldehydes are more electrophilic, enabling nucleophilic additions, while carboxylic acids participate in acid-base reactions .
- Ester derivatives (e.g., CAS 151541-15-0) offer greater stability than aldehydes, making them preferable intermediates in multi-step syntheses .
Substituent Effects :
- The benzyloxy group in the target compound and S4 enhances lipophilicity compared to 4-Hydroxy-3,5-dimethoxybenzaldehyde, which lacks this moiety .
- Methoxy groups at the 3- and 5-positions are conserved across analogs, suggesting their role in steric or electronic modulation of the phenyl ring.
Biological and Synthetic Relevance: Propanoic acid derivatives (e.g., compound 5 in ) exhibit anti-asthma activity, but the target’s bioactivity remains unexplored . S4’s benzofuran core and ester functionality demonstrate its utility in natural product synthesis, achieving high yields under hydrogenation conditions .
Biological Activity
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is an organic compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Structural Characteristics
The molecular formula of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is with a molecular weight of approximately 274.33 g/mol. Its structure features a propanal group attached to a phenyl ring that is further substituted with benzyloxy and dimethoxy groups. The specific arrangement of these substituents may enhance its biological activity compared to similar compounds lacking these features.
Research indicates that 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal interacts with various biological targets, potentially influencing pathways related to inflammation and cancer. Molecular docking studies suggest that this compound may exhibit binding affinity with enzymes or receptors involved in these pathways, providing insights into its therapeutic potential.
In Vitro Studies
In vitro studies have shown that derivatives of similar compounds exhibit significant biological activities:
- Anti-inflammatory Activity : Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies indicate that compounds with benzyloxy and dimethoxy substitutions can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Comparative Analysis
To better understand the significance of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal | C₁₃H₁₄O₄ | Hydroxyl group instead of benzyloxy |
| 4-(Benzyloxy)-3-methoxyphenyl)propanal | C₁₄H₁₆O₄ | Contains only one methoxy group |
| 2-(Benzyloxy)-1-(4-methoxyphenyl)ethanol | C₁₄H₁₈O₃ | Alcohol instead of aldehyde |
The unique combination of benzyloxy and dimethoxy groups in 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal may confer enhanced biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal:
- Anti-Tubercular Activity : A series of derivatives demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing IC50 values below 1 µg/mL. This suggests a potential for developing new anti-tubercular agents based on this structural framework .
- Cytotoxicity Studies : Compounds derived from similar frameworks were evaluated for cytotoxicity against human cancer cell lines (e.g., HeLa cells). Most derivatives were found to be non-cytotoxic, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
